molecular formula C9H8BrF3O B6354863 2-Bromo-1-(methoxymethyl)-4-(trifluoromethyl)benzene CAS No. 1824438-46-1

2-Bromo-1-(methoxymethyl)-4-(trifluoromethyl)benzene

Cat. No. B6354863
CAS RN: 1824438-46-1
M. Wt: 269.06 g/mol
InChI Key: WGMMDDGTVKJHJX-UHFFFAOYSA-N
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Description

The compound “2-Bromo-1-(methoxymethyl)-4-(trifluoromethyl)benzene” is an organic molecule that contains a benzene ring, which is a cyclic compound with 6 carbon atoms and alternating double bonds, substituted with a bromine atom, a methoxymethyl group, and a trifluoromethyl group .


Molecular Structure Analysis

The benzene ring in the molecule provides a stable, aromatic core. The bromine atom, methoxymethyl group, and trifluoromethyl group are electron-withdrawing groups that can influence the electron density and reactivity of the benzene ring .


Chemical Reactions Analysis

The presence of the bromine atom makes the compound susceptible to nucleophilic aromatic substitution reactions. The trifluoromethyl group is generally stable and not very reactive, while the methoxymethyl group could potentially undergo reactions involving the breaking of the carbon-oxygen bond .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on the specific arrangement and interaction of its functional groups. For example, the presence of a bromine atom could increase the compound’s molecular weight and potentially its boiling point .

Mechanism of Action

Without specific context (such as biological activity), it’s difficult to define a “mechanism of action” for this compound .

Future Directions

The potential applications and future directions for this compound would depend on its physical and chemical properties, as well as the context in which it’s being used .

properties

IUPAC Name

2-bromo-1-(methoxymethyl)-4-(trifluoromethyl)benzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8BrF3O/c1-14-5-6-2-3-7(4-8(6)10)9(11,12)13/h2-4H,5H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WGMMDDGTVKJHJX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCC1=C(C=C(C=C1)C(F)(F)F)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8BrF3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.06 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Bromo-1-(methoxymethyl)-4-(trifluoromethyl)benzene

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